

physical and chemical properties of 2-Acetylbutyrolactone

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Compound of Interest

Compound Name: 2-Acetylbutyrolactone

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An In-depth Technical Guide to 2-Acetylbutyrolactone

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Acetylbutyrolactone**, tailored for researchers, scientists, and professionals in drug development. This document details its characteristics, synthesis, and analytical methods, presenting quantitative data in structured tables and outlining key experimental protocols.

Chemical Identity and Physical Properties

2-Acetylbutyrolactone, also known as α -acetyl- γ -butyrolactone, is a versatile chemical intermediate.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Reference
IUPAC Name	3-Acetyloxolan-2-one	[3]
Synonyms	2-Acetyl-γ-butyrolactone, 3-acetyldihydrofuran-2(3H)-one	[3]
CAS Number	517-23-7	[3]
Molecular Formula	C ₆ H ₈ O ₃	[3]
Molecular Weight	128.13 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3]
Density	1.19 g/cm ³ at 25 °C	[3]
Boiling Point	107-108 °C at 7 hPa (5 mmHg)	[3]
Flash Point	113 °C (235 °F)	[3]
Solubility	Soluble in DMF and methanol.	[3]

Spectroscopic Data

The structural elucidation of **2-Acetylbutyrolactone** is supported by various spectroscopic techniques. Key spectral data are presented in the following tables.

Table 2.1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Assignment
4.36	m	-OCH ₂ -
4.34	m	-OCH ₂ -
3.78	t	-CH-
2.73	m	-CH ₂ -
2.43	s	-COCH ₃
2.35	m	-CH ₂ -

Table 2.2: ^{13}C NMR Spectral Data (CDCl_3)

Chemical Shift (ppm)	Assignment
201.7	Acetyl C=O
174.5	Lactone C=O
66.2	-OCH ₂ -
56.1	-CH-
28.9	-COCH ₃
25.8	-CH ₂ -

Table 2.3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920	Weak	C-H stretch
1760	Strong	C=O stretch (lactone)
1720	Strong	C=O stretch (acetyl)
1148, 1001	Strong	C-O stretch

Table 2.4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
128	2.6%	[M] ⁺ (Molecular Ion)
86	45.9%	[M - CH ₂ CO] ⁺
43	100%	[CH ₃ CO] ⁺

Chemical Properties and Reactivity

2-Acetylbutyrolactone is a stable compound under normal conditions but is incompatible with strong oxidizing agents and strong bases.[4] Its reactivity is characterized by the presence of the lactone ring and the acetyl group.

It is a key precursor in the synthesis of various pharmaceuticals, including Risperidone, Ritanserin, and Paliperidone.[1] Furthermore, it is utilized in the synthesis of Vitamin B1.

A significant chemical property of **2-Acetylbutyrolactone** is its reaction with primary amines to form Schiff bases.[1] While the lactone itself is only slightly fluorescent, these Schiff base derivatives exhibit strong UV fluorescence, a characteristic that is exploited in analytical chemistry for the detection and quantification of primary amines.[1]

Experimental Protocols

Synthesis of 2-Acetylbutyrolactone

A common method for the preparation of **2-Acetylbutyrolactone** is the Claisen condensation of γ -butyrolactone with an acetic acid ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. A general laboratory-scale procedure is outlined below.

Materials:

- γ -Butyrolactone
- Ethyl acetate
- Sodium ethoxide
- Toluene (optional, as solvent)
- Hydrochloric acid (for neutralization)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide

and toluene.

- Heat the mixture with stirring.
- A mixture of γ -butyrolactone and ethyl acetate is added dropwise from the dropping funnel to the heated base suspension.
- After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the condensation.
- Cool the reaction mixture to room temperature.
- Neutralize the mixture by the slow addition of dilute hydrochloric acid with vigorous stirring.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **2-Acetylbutyrolactone** by vacuum distillation.

Spectrofluorimetric Determination of Primary Amines

This protocol describes the use of **2-Acetylbutyrolactone** as a fluorogenic reagent for the quantification of primary amines. The method is based on the formation of a fluorescent Schiff base.

Materials:

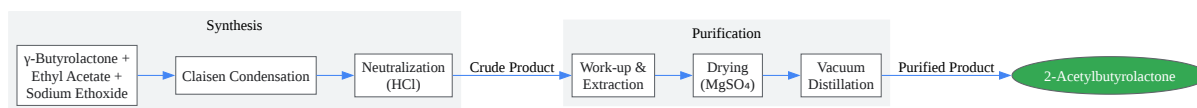
- **2-Acetylbutyrolactone** solution in a suitable solvent (e.g., methanol)
- Primary amine standard solutions of known concentrations
- Sample solutions containing the primary amine of interest
- Buffer solution (to maintain optimal pH)
- A spectrofluorometer

Procedure:

- **Reaction Mixture Preparation:** In a series of test tubes, add a fixed volume of the **2-Acetylbutyrolactone** solution.
- **Standard Curve:** To separate test tubes, add varying volumes of the primary amine standard solutions to create a concentration gradient.
- **Sample Analysis:** To other test tubes, add a known volume of the sample solution.
- **Reaction Incubation:** Add buffer solution to all test tubes, mix well, and incubate the reaction mixtures at an optimized temperature for a specific period to allow for the formation of the fluorescent Schiff base.
- **Fluorometric Measurement:** After incubation, measure the fluorescence intensity of each solution using a spectrofluorometer at the predetermined excitation and emission wavelengths.
- **Quantification:** Construct a standard curve by plotting the fluorescence intensity versus the concentration of the primary amine standards. Determine the concentration of the primary amine in the sample solutions by interpolating their fluorescence intensity on the standard curve.

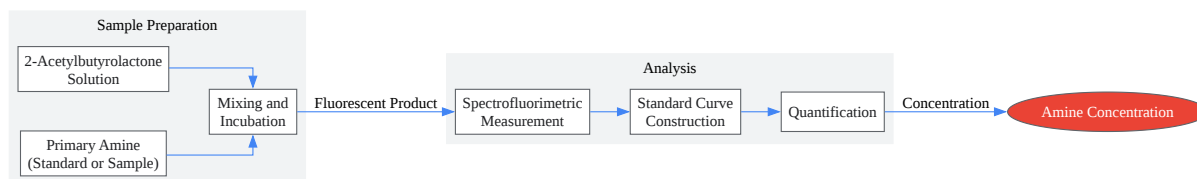
Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analytical application of **2-Acetylbutyrolactone**.



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Caption: Workflow for the synthesis and purification of **2-Acetylbutyrolactone**.



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Caption: Workflow for the spectrofluorimetric determination of primary amines.

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